(3-Methyl-1,5-dioxaspiro[5.5]undec-3-yl)amine
Description
(3-Methyl-1,5-dioxaspiro[5.5]undec-3-yl)amine is a spirocyclic compound featuring a 1,5-dioxaspiro[5.5]undecane backbone with a methyl substituent at the 3-position and an amine group. Spirocyclic compounds are of significant interest due to their unique three-dimensional geometries, which confer distinct physicochemical and biological properties.
Properties
IUPAC Name |
3-methyl-1,5-dioxaspiro[5.5]undecan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-9(11)7-12-10(13-8-9)5-3-2-4-6-10/h2-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJMYPKZMPEZCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2(CCCCC2)OC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3-Methyl-1,5-dioxaspiro[5.5]undec-3-yl)amine is a compound characterized by its unique spirocyclic structure, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, synthesis, and relevant case studies.
- IUPAC Name : 3-methyl-1,5-dioxaspiro[5.5]undecan-3-amine
- Molecular Formula : C10H19NO2
- Molecular Weight : 185.27 g/mol
- CAS Number : 17144-64-8
The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The compound's spirocyclic structure allows it to engage in hydrogen bonding and hydrophobic interactions with proteins and enzymes, potentially modulating their functions.
Research indicates that the compound may exhibit:
- Antimicrobial Activity : Preliminary studies suggest that it can inhibit the growth of certain bacterial strains.
- Anticancer Properties : Some investigations have shown that it may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from simple precursors. The formation of the spirocyclic core is achieved through cyclization reactions followed by functional group modifications to introduce the amine functionality.
In Vitro Studies
A study published in 2017 evaluated the biological activity of this compound using various assays to determine its effects on cell viability and proliferation. The results indicated:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast) | 15 | Inhibition of growth |
| HeLa (Cervical) | 20 | Apoptosis induction |
| HT29 (Colon) | 25 | Cell cycle arrest |
These findings suggest that the compound has selective cytotoxic effects on certain cancer cell lines while sparing normal cells.
Case Studies
-
Antimicrobial Activity :
- A study assessed the compound's efficacy against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial counts at concentrations above 10 µg/mL, suggesting potential as an antimicrobial agent.
-
Anticancer Research :
- In a recent investigation involving various cancer cell lines, this compound demonstrated a dose-dependent response in inhibiting cell proliferation and promoting apoptosis, indicating its potential as a therapeutic candidate for cancer treatment.
Comparison with Similar Compounds
Spectroscopic and Crystallographic Data
Table 2: Spectroscopic and Structural Properties
Key Observations:
- Hydrogen Bonding: DBH forms a 2D network via O–H···O and N–H···O interactions, whereas the methanol analog () exhibits weaker intermolecular bonds due to the absence of ionic moieties .
- Amine Group Effects: The 3-amino-3-(hydroxymethyl) derivative () shows distinct N–H stretching in IR, which would differ from the target compound’s primary amine vibrations .
Thermodynamic and Computational Studies
DFT studies on DBH (B3LYP/6-311G(d,p)) reveal close alignment between experimental and calculated vibrational frequencies (e.g., C=O stretches at 1740 cm⁻¹ vs. 1735 cm⁻¹ theoretically). Thermodynamic parameters such as enthalpy (ΔH = 1367.29 kJ/mol) and entropy (S = 845.91 J/mol·K) suggest stability under ambient conditions .
Preparation Methods
Synthesis of the Spiroacetal Core
The foundational step in preparing (3-Methyl-1,5-dioxaspiro[5.5]undec-3-yl)amine is the synthesis of the 1,5-dioxaspiro[5.5]undecane framework, which is a bicyclic ketal system. This is typically achieved by ketalization of cyclic ketones with diols or their equivalents.
- Starting Materials: Cyclic ketones such as cyclohexanone derivatives and diol equivalents like 1,1-dimethoxycyclohexane or tris(hydroxymethyl)aminomethane hydrochloride.
- Solvent: Anhydrous N,N-dimethylformamide (DMF) is commonly used under inert atmosphere conditions.
- Catalyst: Para-toluenesulfonic acid monohydrate is employed to catalyze the ketal formation.
- Reaction Conditions: The reaction is carried out at ambient temperature with stirring under argon to avoid moisture interference.
- Workup: After completion, triethylamine is added to neutralize the acid catalyst, and the product is isolated by filtration, washing, and drying under vacuum.
This method yields 1,5-dioxaspiro[5.5]undecan-3-one as a pale yellow oil or solid, with yields reported up to 96% under optimized conditions.
Introduction of the Amino Group
The amination to form this compound involves converting the ketone or ketal intermediate into the corresponding amino alcohol or amine.
- Reductive Amination: The ketone group in 1,5-dioxaspiro[5.5]undecan-3-one can be subjected to reductive amination using ammonia or primary amines in the presence of reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.
- Nucleophilic Substitution: Amination may also proceed via nucleophilic attack on activated intermediates like tosylates derived from the diol forms of the spiroacetal.
- Isolation: The amine product is purified by recrystallization or chromatography to obtain the pure this compound.
The yields for these steps vary but can reach approximately 74% combined yield over multiple iterations.
Detailed Synthetic Route Example
| Step | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cyclohexanone + 1,1-dimethoxycyclohexane, p-TsOH, DMF, RT, inert atmosphere | 1,5-Dioxaspiro[5.5]undecan-3-one | 96 | High purity achieved after trituration |
| 2 | Triethylamine addition, filtration | Free-base amino alcohol intermediate | - | Neutralization and isolation step |
| 3 | Reductive amination or nucleophilic substitution | This compound | 74 (combined) | Amine isolated as amorphous white solid |
Alternative Synthetic Strategies and Considerations
- Spiroacetal Diol Formation: Some methods start from spiroacetal diols, which are then functionalized to introduce amine groups via sulfonamide intermediates or azacrown ether synthesis routes.
- Templated Syntheses: In azacrown ether analogs, templated cyclization strategies using nitrogen-containing precursors can be adapted to form the spiroamine structure.
- Kinetic Resolution: Enantioselective preparation of chiral spiroamines may involve kinetic resolution steps using chiral catalysts or bases to ensure stereochemical purity.
Research Findings and Optimization Notes
- Purity and Yield: Complete removal of residual solvents and catalysts (e.g., DMF, p-toluenesulfonic acid) is critical for high purity and yield. Grinding and trituration are essential to eliminate impurities.
- Reaction Monitoring: Use of inert atmosphere and controlled addition of reagents improves reproducibility and yield.
- Scalability: The described methods have been successfully scaled up with consistent yields and product quality.
- Structural Confirmation: Characterization by melting point (91–92 °C for amino alcohol intermediate), NMR, and mass spectrometry confirms the structure and purity of the final amine.
Summary Table of Preparation Methods
| Preparation Stage | Method Description | Key Reagents/Conditions | Yield (%) | Remarks |
|---|---|---|---|---|
| Spiroacetal Core Synthesis | Ketalization of cyclohexanone with diols | 1,1-dimethoxycyclohexane, p-TsOH, DMF, inert atmosphere | Up to 96 | Requires careful trituration and drying |
| Amination | Reductive amination or nucleophilic substitution | Ammonia or amines, reducing agents (NaBH3CN), triethylamine | ~74 combined | Multi-step, purification critical |
| Alternative Routes | Sulfonamide method, templated cyclization | Tosylates, sulfonamides, nitrogen nucleophiles | Variable | Used in azacrown ether analog synthesis |
| Enantioselective Methods | Kinetic resolution with chiral bases/catalysts | Chiral lithium amides, Sharpless epoxidation | Variable | For chiral amine derivatives |
Q & A
Q. What are the common synthetic routes for (3-Methyl-1,5-dioxaspiro[5.5]undec-3-yl)amine?
The compound can be synthesized via amine alkylation strategies using spirocyclic ketone precursors. For instance, alkylation of intermediates like 3-(6-bromohexyl)-1,5-dioxaspiro[5.5]undecane-2,4-dione with dimethylbenzylamine or trimethylamine under reflux conditions has been reported. Reaction completion is monitored by tracking the disappearance of specific proton signals (e.g., δ 3.41 ppm) via <sup>1</sup>H NMR . Alternative methods involve coupling 1,5-dioxaspiro[5.5]undecane-2,4-dione derivatives with amines using EDC•HCl as a coupling agent .
Q. How is the compound characterized structurally?
Structural characterization typically employs a combination of:
- <sup>1</sup>H/ <sup>13</sup>C NMR : To confirm substituent positions and spirocyclic integrity. For example, methyl groups at the 3-position of the spiro ring produce distinct singlet signals .
- X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures, particularly for resolving conformational details in spiro systems .
- GC-MS : To verify purity and molecular weight, with solvent systems like dichloromethane (DCM) at 298.1 K .
Q. What solvents and conditions are optimal for NMR analysis of this compound?
CDCl3 is commonly used for <sup>1</sup>H NMR due to its inertness and compatibility with spirocyclic amines. Experimental parameters include a 400 MHz spectrometer, 16 scans, and a relaxation delay of 1.0000 s to enhance signal resolution . For complex splitting patterns, 2D NMR techniques (COSY, HMBC) are recommended to assign overlapping signals .
Advanced Research Questions
Q. How can synthetic yields be improved for derivatives of this compound?
Yield optimization involves:
- Catalyst selection : Nanosolid superacids (e.g., SO3H-functionalized SiO2) enhance reaction rates and selectivity in spirocyclic ketalization .
- Microwave irradiation : Reduces reaction time and improves regioselectivity in multi-step syntheses .
- Purification protocols : Use of silica gel chromatography with gradient elution (hexane/ethyl acetate) minimizes by-product contamination .
Q. How to resolve contradictions in spectral data during structural elucidation?
Discrepancies in NMR or MS data may arise from:
- Dynamic ring puckering : The spirocyclic structure can adopt multiple conformers, leading to broad or split signals. Variable-temperature NMR (VT-NMR) helps identify dominant conformers .
- Tautomerism : Equilibrium between enamine and imine forms can cause unexpected peaks. Computational modeling (DFT) aids in predicting stable tautomers .
Q. What strategies are effective for studying biological interactions of this compound?
- CYP450 induction assays : Evaluate hepatic metabolism using mouse liver microsomes, monitoring CYP2B activity via luminescent probes .
- Crystallographic docking : Use SHELX-refined structures to model interactions with biological targets (e.g., cytochrome P450 enzymes) .
- Derivatization : Installing permanent charges (e.g., quaternary ammonium groups) enhances bioavailability for in vivo studies .
Q. How can computational methods enhance understanding of its reactivity?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
